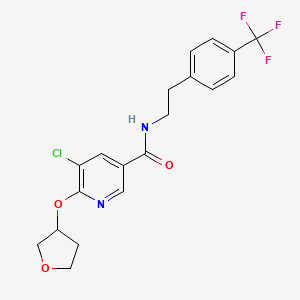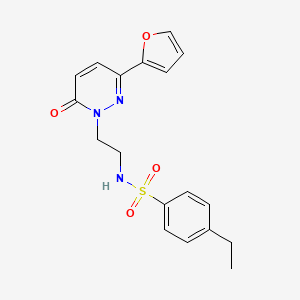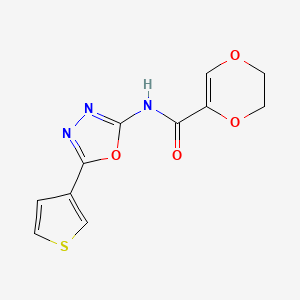![molecular formula C19H21ClN2O5 B2619445 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid CAS No. 1105639-00-6](/img/structure/B2619445.png)
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as ADAFA and belongs to the class of adamantane derivatives. ADAFA has been found to have a variety of biological and biochemical effects, making it a promising candidate for further research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid involves the reaction of 2-(Adamantan-1-yl)acetic acid with 2-chloro-5-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate and subsequent formylation of the amine group.
Starting Materials
Adamantane, Bromine, Sodium hydroxide, Ethyl acetate, Sodium bicarbonate, 2-(Adamantan-1-yl)acetic acid, Thionyl chloride, 2-chloro-5-nitrobenzoic acid, Dimethylformamide, Triethylamine, Sodium borohydride, Methanol, Formic acid
Reaction
Bromination of Adamantane to form 1-bromoadamantane, Reaction of 1-bromoadamantane with sodium hydroxide and ethyl acetate to form 1-adamantyl acetate, Hydrolysis of 1-adamantyl acetate with sodium hydroxide to form 2-(Adamantan-1-yl)acetic acid, Reaction of 2-(Adamantan-1-yl)acetic acid with thionyl chloride to form 2-(Adamantan-1-yl)acetyl chloride, Reaction of 2-(Adamantan-1-yl)acetyl chloride with 2-chloro-5-nitrobenzoic acid and triethylamine in dimethylformamide to form 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzoic acid, Reduction of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzoic acid with sodium borohydride in methanol to form 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzyl alcohol, Formylation of the amine group in 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)acetyl]benzyl alcohol with formic acid to form 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid
作用机制
The mechanism of action of ADAFA is not fully understood, but studies have shown that it can interact with specific proteins and enzymes in the body. ADAFA has been found to inhibit the activity of certain enzymes, which can lead to a decrease in the growth and proliferation of cancer cells. ADAFA has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
生化和生理效应
Studies have shown that ADAFA has a variety of biochemical and physiological effects. ADAFA has been found to inhibit the growth of cancer cells in vitro and in vivo. ADAFA has also been found to have anti-inflammatory properties and can reduce the production of certain cytokines. Additionally, ADAFA has been found to inhibit the growth of bacteria, making it a potential candidate for use as an antibacterial agent.
实验室实验的优点和局限性
One of the advantages of using ADAFA in lab experiments is its ability to inhibit the growth of cancer cells. This property makes ADAFA a useful tool for studying the mechanisms of cancer growth and proliferation. Additionally, ADAFA has been found to have anti-inflammatory properties, which can be useful in studying the immune system. However, one of the limitations of using ADAFA in lab experiments is its potential toxicity. Studies have shown that ADAFA can be toxic to certain cells, and care must be taken when using this compound in experiments.
未来方向
There are several future directions for research on ADAFA. One area of research is in the development of new anti-cancer drugs based on ADAFA. Researchers are also studying the potential use of ADAFA as an anti-inflammatory agent and as an antibacterial agent. Additionally, studies are being conducted to better understand the mechanism of action of ADAFA and its potential toxicity. Overall, ADAFA is a promising candidate for further research in the field of scientific research.
科学研究应用
ADAFA has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that ADAFA has anti-cancer properties and can inhibit the growth of cancer cells. ADAFA has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of bacterial growth.
属性
IUPAC Name |
2-(1-adamantyl)-2-[(2-chloro-5-nitrobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c20-15-2-1-13(22(26)27)6-14(15)17(23)21-16(18(24)25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,16H,3-5,7-9H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBGYFZSOEVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

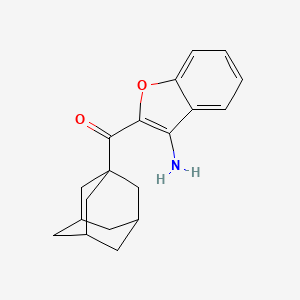
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2619364.png)
![2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2619366.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)
![3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2619370.png)
![2-[2-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2619371.png)

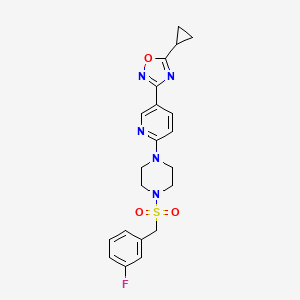
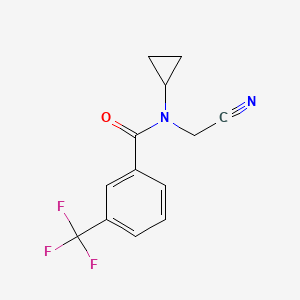
![1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2619381.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)
